1-(4-Fluoro-3-(trifluoromethyl)benzyl)piperidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluoro-3-(trifluoromethyl)benzyl)piperidin-3-amine is a compound that features a piperidine ring substituted with a benzyl group containing both fluoro and trifluoromethyl groups. This compound is of interest due to its unique chemical structure, which imparts distinct physical and chemical properties. The presence of fluorine atoms often enhances the metabolic stability and lipophilicity of the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
The synthesis of 1-(4-Fluoro-3-(trifluoromethyl)benzyl)piperidin-3-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzyl Intermediate: The benzyl intermediate can be synthesized by reacting 4-fluoro-3-(trifluoromethyl)benzaldehyde with an appropriate amine under reductive amination conditions.
Piperidine Ring Formation: The benzyl intermediate is then reacted with a piperidine derivative under suitable conditions to form the final product.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process .
Chemical Reactions Analysis
1-(4-Fluoro-3-(trifluoromethyl)benzyl)piperidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, typically reducing carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where the fluoro or trifluoromethyl groups can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, varying temperatures, and specific catalysts to drive the reactions to completion .
Scientific Research Applications
1-(4-Fluoro-3-(trifluoromethyl)benzyl)piperidin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s stability and lipophilicity make it useful in studying biological systems, including enzyme interactions and receptor binding studies.
Medicine: It is explored for its potential therapeutic properties, including its role as a precursor in the synthesis of drugs targeting specific receptors or enzymes.
Mechanism of Action
The mechanism of action of 1-(4-Fluoro-3-(trifluoromethyl)benzyl)piperidin-3-amine involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance binding affinity and selectivity towards these targets. The compound may modulate specific pathways by inhibiting or activating enzymes, leading to desired biological effects .
Comparison with Similar Compounds
1-(4-Fluoro-3-(trifluoromethyl)benzyl)piperidin-3-amine can be compared with similar compounds such as:
4-(Trifluoromethyl)benzylamine: This compound shares the trifluoromethyl group but lacks the piperidine ring, resulting in different chemical and biological properties.
1-(4-Trifluoromethylphenyl)methylamine: Similar in structure but with variations in the substitution pattern, affecting its reactivity and applications.
The uniqueness of this compound lies in its combined structural features, which confer specific advantages in stability, reactivity, and biological activity .
Properties
IUPAC Name |
1-[[4-fluoro-3-(trifluoromethyl)phenyl]methyl]piperidin-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F4N2/c14-12-4-3-9(6-11(12)13(15,16)17)7-19-5-1-2-10(18)8-19/h3-4,6,10H,1-2,5,7-8,18H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTTGIVHFWFOESA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC(=C(C=C2)F)C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F4N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.